molecular formula C17H26N2O5S B7814036 4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7814036
M. Wt: 370.5 g/mol
InChI Key: REQNBXHEDHQWHP-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperazine ring substituted with an ethoxy-benzenesulfonyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 4-(4-formyl-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester.

Scientific Research Applications

4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 4-(4-Fluoro-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 4-(4-Chloro-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methoxy, fluoro, or chloro groups.

Properties

IUPAC Name

tert-butyl 4-(4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-5-23-14-6-8-15(9-7-14)25(21,22)19-12-10-18(11-13-19)16(20)24-17(2,3)4/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNBXHEDHQWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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